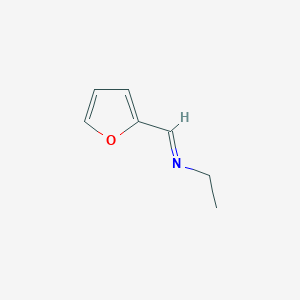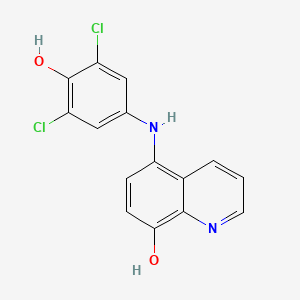
5-(3,5-Dichloro-4-hydroxyanilino)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((3,5-Dichloro-4-hydroxyphenyl)amino)quinolin-8-ol is a quinoline derivative with significant biological and chemical properties. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities . This compound, in particular, has been studied for its potential therapeutic applications and unique chemical properties.
Vorbereitungsmethoden
The synthesis of 5-((3,5-Dichloro-4-hydroxyphenyl)amino)quinolin-8-ol typically involves the reaction of 3,5-dichloro-4-hydroxyaniline with 8-hydroxyquinoline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Analyse Chemischer Reaktionen
5-((3,5-Dichloro-4-hydroxyphenyl)amino)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-((3,5-Dichloro-4-hydroxyphenyl)amino)quinolin-8-ol has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives with potential therapeutic applications.
Biology: The compound has been studied for its antimicrobial and antimalarial properties, making it a candidate for developing new drugs.
Industry: It is used in the synthesis of dyes, catalysts, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-((3,5-Dichloro-4-hydroxyphenyl)amino)quinolin-8-ol involves its interaction with specific molecular targets. For example, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . In cancer cells, it may inhibit key enzymes involved in cell proliferation, thereby exerting its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-((3,5-Dichloro-4-hydroxyphenyl)amino)quinolin-8-ol include other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Quinoline-2,4-dione: Exhibits various biological activities, including antimicrobial and anticancer properties.
8-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals and industrial chemicals.
What sets 5-((3,5-Dichloro-4-hydroxyphenyl)amino)quinolin-8-ol apart is its unique combination of chloro and hydroxy substituents, which contribute to its distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
141497-47-4 |
|---|---|
Molekularformel |
C15H10Cl2N2O2 |
Molekulargewicht |
321.2 g/mol |
IUPAC-Name |
5-(3,5-dichloro-4-hydroxyanilino)quinolin-8-ol |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-10-6-8(7-11(17)15(10)21)19-12-3-4-13(20)14-9(12)2-1-5-18-14/h1-7,19-21H |
InChI-Schlüssel |
XAUBSGCHXVPZNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)NC3=CC(=C(C(=C3)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



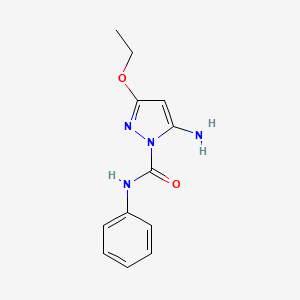
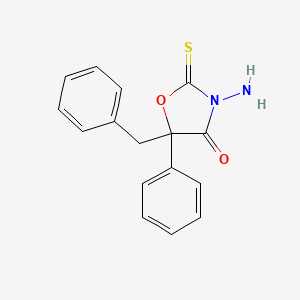
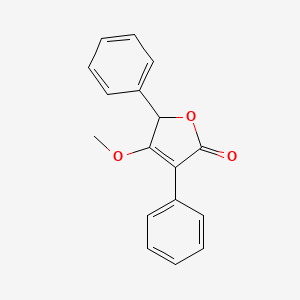
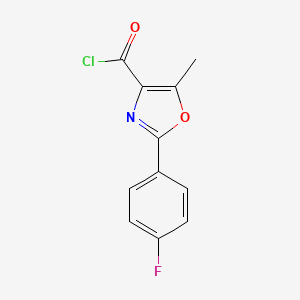
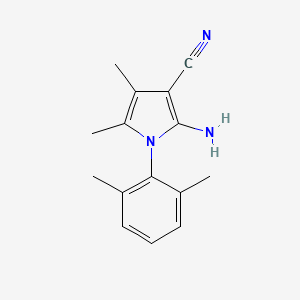
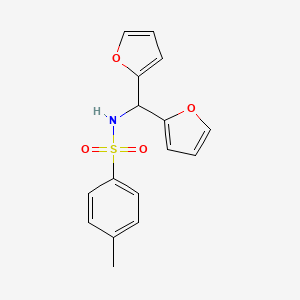
![Cycloocta[f]isobenzofuran-1,3-dione](/img/structure/B15209371.png)
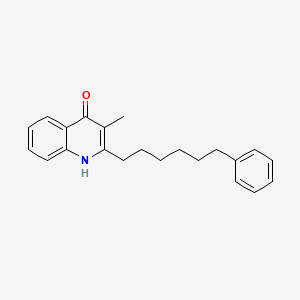
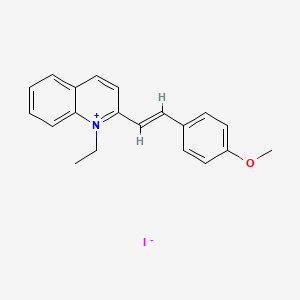
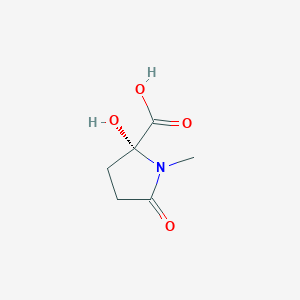
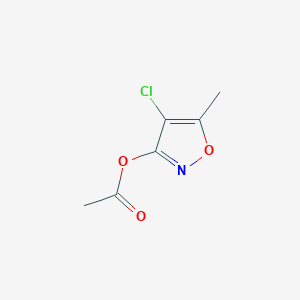
![2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B15209400.png)
